Cas no 1024146-86-8 (2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide)
2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide
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- MDL: MFCD00955141
- Inchi: 1S/C17H15N3OS/c1-2-22-17-13(8-5-11-19-17)16(21)20-14-9-3-6-12-7-4-10-18-15(12)14/h3-11H,2H2,1H3,(H,20,21)
- InChI Key: PVSVXXZZMAYBLC-UHFFFAOYSA-N
- SMILES: C1(SCC)=NC=CC=C1C(NC1=C2C(=CC=C1)C=CC=N2)=O
2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB162481-1 g |
(2-Ethylthio(3-pyridyl))-N-(8-quinolyl)formamide |
1024146-86-8 | 1g |
€211.30 | 2023-02-27 | ||
| abcr | AB162481-5 g |
(2-Ethylthio(3-pyridyl))-N-(8-quinolyl)formamide |
1024146-86-8 | 5g |
€377.50 | 2023-02-27 | ||
| abcr | AB162481-10 g |
(2-Ethylthio(3-pyridyl))-N-(8-quinolyl)formamide |
1024146-86-8 | 10g |
€482.50 | 2023-02-27 | ||
| abcr | AB162481-1g |
(2-Ethylthio(3-pyridyl))-N-(8-quinolyl)formamide; . |
1024146-86-8 | 1g |
€211.30 | 2024-04-21 | ||
| abcr | AB162481-5g |
(2-Ethylthio(3-pyridyl))-N-(8-quinolyl)formamide; . |
1024146-86-8 | 5g |
€377.50 | 2024-04-21 | ||
| abcr | AB162481-10g |
(2-Ethylthio(3-pyridyl))-N-(8-quinolyl)formamide; . |
1024146-86-8 | 10g |
€482.50 | 2024-04-21 | ||
| Key Organics Ltd | MS-9083-1MG |
2-(ethylsulfanyl)-N-(quinolin-8-yl)pyridine-3-carboxamide |
1024146-86-8 | >90% | 1mg |
£37.00 | 2023-02-27 | |
| Key Organics Ltd | MS-9083-5MG |
2-(ethylsulfanyl)-N-(quinolin-8-yl)pyridine-3-carboxamide |
1024146-86-8 | >90% | 5mg |
£46.00 | 2023-02-27 | |
| Key Organics Ltd | MS-9083-10MG |
2-(ethylsulfanyl)-N-(quinolin-8-yl)pyridine-3-carboxamide |
1024146-86-8 | >90% | 10mg |
£63.00 | 2023-02-27 | |
| Key Organics Ltd | MS-9083-20MG |
2-(ethylsulfanyl)-N-(quinolin-8-yl)pyridine-3-carboxamide |
1024146-86-8 | >90% | 20mg |
£76.00 | 2023-02-27 |
2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide Suppliers
2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide
2-Ethylsulfanyl-N-Quinolin-8-Ylpyridine-3-Carboxamide: A Comprehensive Overview
The compound with CAS No. 1024146-86-8, known as 2-Ethylsulfanyl-N-Quinolin-8-Ylpyridine-3-Carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a quinoline ring system, a pyridine carboxamide group, and an ethylsulfanyl substituent. These elements collectively contribute to its intriguing chemical properties and potential applications.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anti-cancer agents and neuroprotective drugs. The pyridine carboxamide group in this compound is known to enhance bioavailability and improve the pharmacokinetic profiles of drugs, making it a valuable component in medicinal chemistry research. Additionally, the ethylsulfanyl substituent introduces sulfur-based functionalities that can participate in various biochemical interactions, further expanding the compound's potential utility.
One of the most exciting developments involving 2-Ethylsulfanyl-N-Quinolin-8-Ylpyridine-3-Carboxamide is its role in the design of novel anti-inflammatory agents. Researchers have demonstrated that this compound exhibits potent anti-inflammatory activity by modulating key inflammatory pathways, such as the NF-kB signaling cascade. This finding has opened new avenues for its application in treating chronic inflammatory diseases, including arthritis and inflammatory bowel disease.
In the realm of materials science, this compound has shown promise as a building block for advanced materials with tailored electronic properties. The quinoline ring system is known for its aromatic stability and conjugation capabilities, which are essential for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The integration of the pyridine carboxamide group further enhances its electronic versatility, making it a candidate for next-generation electronic materials.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the compound's behavior under various conditions with unprecedented accuracy. By employing quantum mechanical calculations and molecular docking studies, scientists have gained insights into its interaction with biological targets and its potential as a drug candidate. These computational tools have significantly accelerated the development process, allowing researchers to optimize the compound's properties before experimental validation.
Another area where 2-Ethylsulfanyl-N-Quinolin-8-Ylpyridine-3-Carboxamide has shown potential is in catalysis. The sulfur atom in the ethylsulfanyl group can act as a Lewis base, facilitating catalytic reactions in organic synthesis. This property has led to its exploration as a catalyst in asymmetric synthesis and other challenging chemical transformations.
In conclusion, 2-Ethylsulfanyl-N-Quinolin-8-Ylpyridine-3-Carboxamide (CAS No. 1024146-86-) represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in both medicinal chemistry and materials science research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in driving innovation across these fields.
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